molecular formula C20H8Cl12 B1617392 1,4:5,8-Dimethanotriphenylene, 1,2,3,4,5,6,7,8,13,13,14,14-dodecachloro-1,4,4a,4b,5,8,8a,12b-octahydro- CAS No. 5696-92-4

1,4:5,8-Dimethanotriphenylene, 1,2,3,4,5,6,7,8,13,13,14,14-dodecachloro-1,4,4a,4b,5,8,8a,12b-octahydro-

Cat. No. B1617392
CAS RN: 5696-92-4
M. Wt: 673.7 g/mol
InChI Key: ULBZLTIPWBXWCY-UHFFFAOYSA-N
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Description

This compound is a polycyclic compound and an organic reagent . It has a CAS number of 5696-92-4 .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 673.71400 . It has a density of 1.91g/cm3 . The boiling point is 593.3ºC at 760mmHg , and the melting point is 208-210ºC (lit.) . The flash point is 305.6ºC .

Scientific Research Applications

Chemical Synthesis and Characterization

  • A study by Du et al. (1998) explored the reaction of 2-methylnaphthalene with hexachlorocyclopentadiene, resulting in products including 1,4:5,8-Dimethanotriphenylene derivatives. This reaction demonstrates the compound's role in chemical synthesis and its structural characterization using X-ray crystallography (Du, Xue, Wong, & Mak, 1998).

Radical-Cation Salt Preparation

  • Rathore et al. (2005) described the preparation of a radical-cation salt involving a derivative of 1,4:5,8-Dimethanotriphenylene. This highlights its utility in creating robust cation-radical salts for potential applications in conductivity and magnetism (Rathore, Burns, & Deselnicu, 2005).

Metabolism Studies

  • A study by Baldwin & Robinson (1969) involved the metabolism of a photo-isomerization product of Dieldrin, which is structurally related to 1,4:5,8-Dimethanotriphenylene. This research contributes to understanding the compound's metabolic pathways in biological systems (Baldwin & Robinson, 1969).

Spectroscopic Analysis

  • Platé et al. (1960) synthesized hexahydro-1,4:5,8-dimethanonaphthalene and studied its Raman spectra. This study offers insights into the spectroscopic properties of 1,4:5,8-Dimethanotriphenylene derivatives, useful in chemical analysis (Platé, Belikova, Pryanishnikova, Sterin, & Aleksanyan, 1960).

Photoreactions and Isomerization Studies

  • Research by Parlar & Inanici (1981) investigated the photoreactions of hexachlorooctahydrodimethanonaphthaline, a derivative of 1,4:5,8-Dimethanotriphenylene. The study provided insights into the compound's behavior under light exposure and potential for photoreactions (Parlar & Inanici, 1981).

Safety And Hazards

For safety, personal protective equipment such as eyeshields, gloves, and type N95 (US) or type P1 (EN143) respirator filter should be used . The safety phrases are S24/25 . It is non-hazardous for all modes of transport (RIDADR NONH) . The WGK Germany classification is 3 .

properties

IUPAC Name

1,4,5,6,7,16,17,18,19,19,20,20-dodecachlorohexacyclo[14.2.1.14,7.02,15.03,8.09,14]icosa-5,9,11,13,17-pentaene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H8Cl12/c21-11-13(23)17(27)9-7(15(11,25)19(17,29)30)5-3-1-2-4-6(5)8-10(9)18(28)14(24)12(22)16(8,26)20(18,31)32/h1-4,7-10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULBZLTIPWBXWCY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C3C(C4C(C2=C1)C5(C(=C(C4(C5(Cl)Cl)Cl)Cl)Cl)Cl)C6(C(=C(C3(C6(Cl)Cl)Cl)Cl)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H8Cl12
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80884183
Record name 1,4:5,8-Dimethanotriphenylene, 1,2,3,4,5,6,7,8,13,13,14,14-dodecachloro-1,4,4a,4b,5,8,8a,12b-octahydro-
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Molecular Weight

673.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,4:5,8-Dimethanotriphenylene, 1,2,3,4,5,6,7,8,13,13,14,14-dodecachloro-1,4,4a,4b,5,8,8a,12b-octahydro-

CAS RN

5696-92-4
Record name 1,2,3,4,5,6,7,8,13,13,14,14-Dodecachloro-1,4,4a,4b,5,8,8a,12b-octahydro-1,4:5,8-dimethanotriphenylene
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Record name 1,4:5,8-Dimethanotriphenylene, 1,2,3,4,5,6,7,8,13,13,14,14-dodecachloro-1,4,4a,4b,5,8,8a,12b-octahydro-
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Record name 1,4:5,8-Dimethanotriphenylene, 1,2,3,4,5,6,7,8,13,13,14,14-dodecachloro-1,4,4a,4b,5,8,8a,12b-octahydro-
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Record name 1,4:5,8-Dimethanotriphenylene, 1,2,3,4,5,6,7,8,13,13,14,14-dodecachloro-1,4,4a,4b,5,8,8a,12b-octahydro-
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1,4:5,8-Dimethanotriphenylene, 1,2,3,4,5,6,7,8,13,13,14,14-dodecachloro-1,4,4a,4b,5,8,8a,12b-octahydro-
Reactant of Route 2
Reactant of Route 2
1,4:5,8-Dimethanotriphenylene, 1,2,3,4,5,6,7,8,13,13,14,14-dodecachloro-1,4,4a,4b,5,8,8a,12b-octahydro-
Reactant of Route 3
1,4:5,8-Dimethanotriphenylene, 1,2,3,4,5,6,7,8,13,13,14,14-dodecachloro-1,4,4a,4b,5,8,8a,12b-octahydro-
Reactant of Route 4
1,4:5,8-Dimethanotriphenylene, 1,2,3,4,5,6,7,8,13,13,14,14-dodecachloro-1,4,4a,4b,5,8,8a,12b-octahydro-
Reactant of Route 5
1,4:5,8-Dimethanotriphenylene, 1,2,3,4,5,6,7,8,13,13,14,14-dodecachloro-1,4,4a,4b,5,8,8a,12b-octahydro-
Reactant of Route 6
1,4:5,8-Dimethanotriphenylene, 1,2,3,4,5,6,7,8,13,13,14,14-dodecachloro-1,4,4a,4b,5,8,8a,12b-octahydro-

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